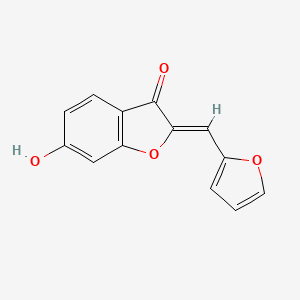

(2Z)-2-(2-呋喃甲亚基)-6-羟基-1-苯并呋喃-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

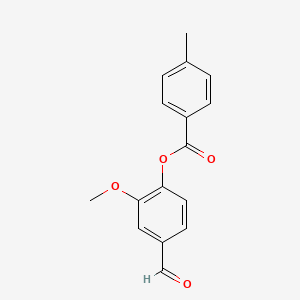

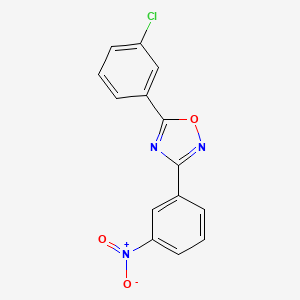

The compound (2Z)-2-(2-furylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one is a derivative of benzofuran-3(2H)-one, which is a heterocyclic compound that has garnered interest due to its presence in various bioactive natural products and pharmaceutical drugs. The compound features a benzofuran core, a fused aromatic system consisting of a benzene ring and a furan ring, which is known for its diverse pharmacological activities.

Synthesis Analysis

The synthesis of benzofuran-3(2H)-one derivatives can be achieved through various catalytic methods. One approach involves a palladium-catalyzed carbonylative intramolecular synthesis starting from 2-hydroxybenzyl alcohols using formic acid as the carbon monoxide source, which yields various benzofuran-2(3H)-one derivatives in moderate to good yields . Another method includes a cascade reaction sequence that employs sequential Pd(0)-catalyzed deallylation followed by Pd(II)-catalyzed aminocarbonylative heterocyclization, starting from 1-(2-allyloxyaryl)-2-yn-1-ols to synthesize 2-benzofuran-2-ylacetamides . Additionally, a Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids has been developed to construct benzofuran-3(2H)-one scaffolds with a quaternary center .

Molecular Structure Analysis

The molecular structure of (2Z)-2-(2-furylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one is characterized by the presence of a benzofuran core, which is a common motif in various heterocyclic compounds. The compound also contains a furylmethylene group and a hydroxy group, which may influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzofuran derivatives, such as (2Z)-2-(2-furylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one, can undergo a variety of chemical reactions. Cycloaddition reactions are particularly noteworthy, as they allow for the construction of complex heterocyclic frameworks. The derivatives of 2-benzylidene-1-benzofuran-3-one, which share a similar structural motif, have been classified based on their ring size and type, and their reactivity in ring opening and 1,4-addition reactions has been explored .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (2Z)-2-(2-furylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one are not detailed in the provided papers, benzofuran derivatives generally exhibit properties that make them of interest in pharmaceutical and materials science research. These properties include their photophysical characteristics, stability, and potential biological activities, which are influenced by the specific substituents on the benzofuran core.

科学研究应用

合成及成像应用

一项研究集中于合成一种与“(2Z)-2-(2-呋喃甲亚基)-6-羟基-1-苯并呋喃-3(2H)-酮”密切相关的化合物,以将其用作 PET(正电子发射断层扫描)探针。该化合物显示出了成像 PIM1(莫洛尼鼠白血病病毒激酶 1 中的原病毒整合位点)酶的潜力,突出了其在医学成像和癌症研究中的潜在应用 (Gao et al., 2013)。

催化及有机合成

另一项研究描述了 2-炔基苯酚与一氧化碳在钯催化下反应生成 3-(苯并呋喃-3-基亚甲基)苯并呋喃-2(3H)-酮。该反应展示了相关化合物在有机合成中的用途,特别是在具有潜在药物和材料科学应用的复杂苯并呋喃结构的形成中 (Luo & Wu, 2011)。

微波辅助多米诺反应

对微波辅助多米诺反应的研究提供了一种连接呋喃和 3(2H)-呋喃酮环的方法,从而可以有效地合成“(2Z)-2-(2-呋喃甲亚基)-6-羟基-1-苯并呋喃-3(2H)-酮”等化合物。此类研究为快速合成呋喃基化合物开辟了道路,这在药物发现和开发中可能很有用 (Trofimov et al., 2015)。

光反应及二聚化

对相关 3-重氮-3H-苯并呋喃-2-酮化合物的光反应进行的详细研究揭示了其主要光产物的二聚化和水解的见解。此类研究对于了解苯并呋喃衍生物的光化学性质至关重要,可应用于光响应材料的开发中 (Chiang et al., 2003)。

全合成及天然产物衍生

已经报道了从 Verbesina luetzelburgii 中分离出的 2-异丙基亚甲基-2H-苯并呋喃-3-酮的全合成。这项工作有助于天然产物合成领域,提供了一种在实验室中从自然界中重新创建复杂有机分子方法,这可能导致开发新的药物和理解生物过程 (Pergomet et al., 2017)。

安全和危害

属性

IUPAC Name |

(2Z)-2-(furan-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O4/c14-8-3-4-10-11(6-8)17-12(13(10)15)7-9-2-1-5-16-9/h1-7,14H/b12-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSAKNMQNUDSHW-GHXNOFRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-(2-furylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1298183.png)

![1-[2-(4-Fluorophenoxy)ethyl]piperazine](/img/structure/B1298226.png)

![Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1298232.png)